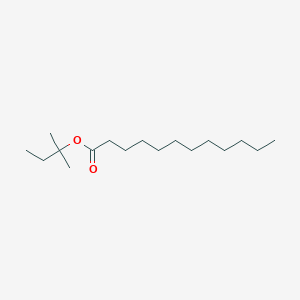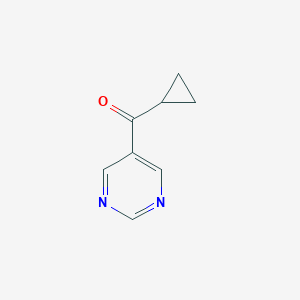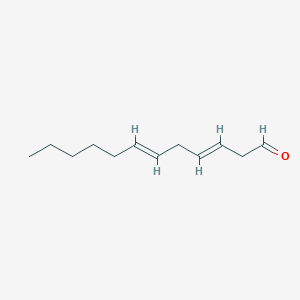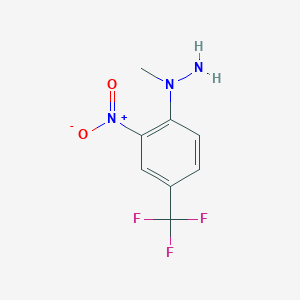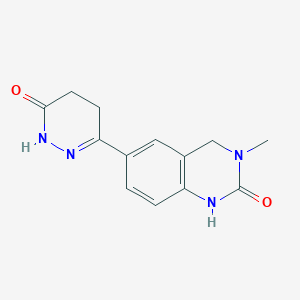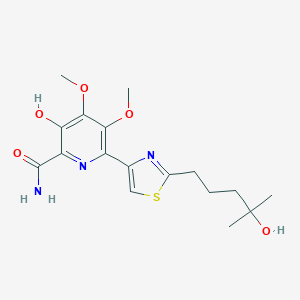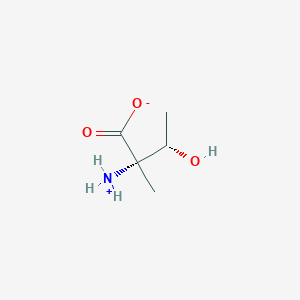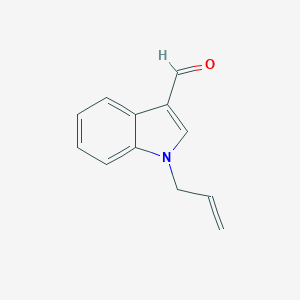
1-烯丙基-1H-吲哚-3-甲醛
描述
1-Allyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
1-Allyl-1H-indole-3-carbaldehyde and related members of the indole family are used in Multicomponent reactions (MCRs) which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Molecular Structure Analysis
The molecular weight of 1-Allyl-1H-indole-3-carbaldehyde is 185.23 . The IUPAC name is 1-allyl-1H-indole-3-carbaldehyde .
Chemical Reactions Analysis
1-Allyl-1H-indole-3-carbaldehyde and its derivatives are used in Multicomponent reactions (MCRs) to generate biologically active structures . MCRs are a sustainable strategy that decreases the deployment of solvents and energy essential for the purification of intermediates .
Physical And Chemical Properties Analysis
The melting point of 1-Allyl-1H-indole-3-carbaldehyde is 73-74 .
科学研究应用
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives, including 1-Allyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Synthesis of Active Molecules
These compounds are ideal precursors for the synthesis of active molecules . They are used in the assembly of pharmaceutically interesting scaffolds .
Biological Activities
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation of Analogs
Indole-3-carboxaldehyde is used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group .
Synthesis of Higher Order Indoles
It is used as the starting material for the synthesis of higher order indoles including isoindolo [2,1-a]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [cd]indoles .
Key in the Synthesis of Pharmaceutically Active Compounds
1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids , but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .
安全和危害
未来方向
作用机制
Target of Action
1-Allyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and is a key intermediate for the preparation of biologically active compounds . .
Mode of Action
These compounds can bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, including 1-Allyl-1H-indole-3-carbaldehyde, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . They play a significant role in the biosynthesis of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives . These compounds are involved in the defense mechanisms of plants against pathogens .
Result of Action
They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
属性
IUPAC Name |
1-prop-2-enylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h2-6,8-9H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVJAIYQNRQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355447 | |
| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1H-indole-3-carbaldehyde | |
CAS RN |
111480-86-5 | |
| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-Allyl-1H-indole-3-carbaldehyde utilized in the synthesis of the Fe3+ chemosensor?
A1: 1-Allyl-1H-indole-3-carbaldehyde serves as a crucial starting material in the synthesis of the alkylated pyridine chalcone (AIPO) chemosensor. The compound reacts with 2-acetyl pyridine, forming AIPO through an ultrasound-assisted method []. This chalcone structure, containing both indole and pyridine moieties, is responsible for the selective fluorescence quenching observed in the presence of Fe3+.
Q2: What structural characterization data is available for the synthesized chemosensor AIPO?
A2: The study utilized several spectroscopic techniques to confirm the structure of AIPO. These methods likely include:
Q3: Does the structure of AIPO provide any insights into its selectivity for Fe3+?
A3: While the abstract doesn't delve into the specific structural reasons for AIPO's selectivity towards Fe3+, it does mention that a 1:1 binding stoichiometry between AIPO and Fe3+ was determined []. This suggests that specific atoms within the AIPO molecule, potentially nitrogen atoms within the indole or pyridine rings, are involved in coordinating with the Fe3+ ion. Further investigation into the structure of the AIPO-Fe3+ complex, possibly through computational chemistry methods, would be necessary to fully elucidate the basis for this selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


